2-Amino-5-nitro-6-phenylpyridine
Description
2-Amino-5-nitro-6-phenylpyridine (CAS: 912772-97-5) is a substituted pyridine derivative featuring an amino group at position 2, a nitro group at position 5, and a phenyl ring at position 5. This compound is of interest in pharmaceutical and materials research due to its electron-deficient aromatic system, which enables diverse reactivity patterns. Synonyms include 5-nitro-6-phenyl-2-pyridinamine and 6-phenyl-5-nitropyridin-2-amine .
Properties
CAS No. |
912772-97-5 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-nitro-6-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9N3O2/c12-10-7-6-9(14(15)16)11(13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) |
InChI Key |
CLKRMIVNRORWRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 2-Amino-5-nitro-6-phenylpyridine | C₁₁H₉N₃O₂ | 215.21* | 912772-97-5 | Not reported | Phenyl (C₆H₅), NO₂, NH₂ |
| 2-Amino-5-nitro-6-methylpyridine | C₆H₇N₃O₂ | 153.13 | 22280-62-2 | 185–189 | Methyl (CH₃), NO₂, NH₂ |
| 6-Amino-5-nitro-2-picoline | C₆H₇N₃O₂ | 153.13 | 21901-29-1 | 147–157 | Methyl (CH₃), NO₂, NH₂ (positional isomer) |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | 140.10 | 5418-51-9 | Not reported | Hydroxy (OH), NO₂ |
| 5-Amino-2-fluoropyridine | C₅H₅FN₂ | 112.10 | 1827-27-6 | Not reported | Fluoro (F), NH₂ |
*Calculated molecular weight based on formula.
Key Observations
Substituent Effects on Physicochemical Properties: Melting Points: The methyl-substituted analogs (e.g., 2-Amino-5-nitro-6-methylpyridine) exhibit melting points between 147–189°C, likely due to weaker intermolecular forces compared to the phenyl-substituted compound. The bulky phenyl group in this compound may enhance π-π stacking, though its exact melting point is undocumented . Molecular Weight and Solubility: The phenyl derivative has a significantly higher molecular weight (215.21 g/mol) than methyl analogs (153.13 g/mol), suggesting lower solubility in polar solvents.
Electronic and Reactivity Profiles: Nitro Group Influence: The nitro group at position 5 in all analogs acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Amino Group Reactivity: The amino group at position 2 is a nucleophilic site, enabling coupling reactions. Fluorine substitution in 5-Amino-2-fluoropyridine enhances electronegativity, altering reactivity toward electrophiles .
Safety and Handling: Compounds like 2-Amino-5-nitro-6-methylpyridine and its analogs are classified under UN No. 2811 (toxic solids), requiring careful handling.
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